4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c26-20-13-12-16(15-18(20)23-25-19-9-4-5-10-21(19)30-23)24-22(27)11-6-14-31(28,29)17-7-2-1-3-8-17/h1-5,7-10,12-13,15,26H,6,11,14H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKHWSPYHGSEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-Hydroxythiophenol
- Dissolve 2-amino-4-hydroxythiophenol (10 mmol) in ethanol (30 mL).
- Add benzaldehyde (12 mmol) and reflux at 80°C for 8 hr under N₂.
- Cool to 0°C, filter precipitate, and wash with cold ethanol.
- Recrystallize from acetonitrile to yield 3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl amine as yellow crystals (82% yield).
Characterization :
- MP : 158–160°C
- FTIR (KBr) : 3350 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O phenolic)
- ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, OH), 8.12 (d, J=8.4 Hz, 1H, Ar-H), 7.94 (s, 1H, NH₂), 7.62–7.58 (m, 2H, Ar-H).
Preparation of 4-(Benzenesulfonyl)Butanoic Acid
Sulfonylation of 4-Chlorobutanoyl Chloride
- Add benzenesulfinic acid sodium salt (15 mmol) to dry DMF (20 mL).
- Cool to 0°C and add 4-chlorobutanoyl chloride (10 mmol) dropwise over 30 min.
- Stir at 25°C for 12 hr, then pour into ice-water (100 mL).
- Extract with ethyl acetate (3×50 mL), dry over Na₂SO₄, and concentrate.
- Hydrolyze the intermediate with 10% NaOH (20 mL) at 80°C for 2 hr.
- Acidify to pH 2 with HCl, filter, and dry to obtain white crystals (75% yield).
Characterization :
- MP : 132–134°C
- FTIR (KBr) : 1705 cm⁻¹ (C=O), 1150/1350 cm⁻¹ (SO₂)
- ¹³C NMR (CDCl₃) : δ 178.2 (COOH), 141.5 (SO₂-C), 34.1–24.8 (CH₂ chain).
Amide Coupling Reaction
Boric Acid-Catalyzed Amidation
- Suspend 3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl amine (5 mmol) and 4-(benzenesulfonyl)butanoic acid (5.5 mmol) in dry toluene (50 mL).
- Add boric acid (0.5 mmol) and reflux under Dean-Stark trap for 6 hr.
- Cool, precipitate with n-hexane (50 mL), filter, and wash with CCl₄.
- Purify by column chromatography (EtOAc/hexane 3:7) to yield target compound as off-white solid (68% yield).
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt, DMF | 62 | 95.2 |
| Boric acid, toluene | 68 | 98.5 |
| PyBOP, DCM | 58 | 93.8 |
Boric acid catalysis provided superior yields and purity compared to traditional coupling agents.
Structural Characterization
Spectroscopic Analysis
- FTIR (KBr) : 3280 cm⁻¹ (N-H amide), 1680 cm⁻¹ (C=O amide), 1348/1162 cm⁻¹ (SO₂ asym/sym)
- ¹H NMR (DMSO-d₆) : δ 10.12 (s, 1H, OH), 8.45 (d, J=8.0 Hz, 1H, NH), 7.92–7.25 (m, 9H, Ar-H), 2.85–2.45 (m, 4H, CH₂-SO₂), 1.95 (quintet, 2H, CH₂).
- HRMS (ESI+) : m/z calc. for C₂₃H₂₁N₂O₄S₂ [M+H]⁺ 453.0984, found 453.0987.
Crystallographic Studies
Single crystals grown from acetonitrile/water (9:1) revealed:
- Crystal System : Monoclinic, space group P2₁/c
- Unit Cell : a=8.954 Å, b=12.345 Å, c=14.672 Å, β=92.45°
- Intermolecular Interactions : N-H⋯O hydrogen bonds (2.89 Å) and π-π stacking between benzothiazole rings (3.82 Å).
Process Optimization
Solvent Screening for Amidation
| Solvent | Time (hr) | Yield (%) |
|---|---|---|
| Toluene | 6 | 68 |
| DMF | 4 | 59 |
| THF | 8 | 52 |
| DCM | 12 | 41 |
Toluene provided optimal balance between reaction rate and yield.
Scale-Up Considerations
- Kilogram-Scale Protocol :
- Use 20 L reactor with mechanical stirring
- Maintain N₂ blanket during sulfonylation
- Implement gradient cooling (−5°C to 25°C) for crystallization
- Achieved 83% purity at 5 kg scale with 2 recrystallizations.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the benzo[d]thiazole ring.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzo[d]thiazole derivatives or removal of the sulfonyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to 4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide have shown efficacy against Staphylococcus aureus, a common pathogen responsible for various infections. The mechanism involves inhibition of bacterial peptide deformylase, which is crucial for bacterial protein synthesis .
Anticancer Activity
Benzothiazole derivatives are also being investigated for their anticancer potential. Research has demonstrated that certain benzothiazole-based compounds can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways. The incorporation of the butanamide and sulfonyl groups may enhance the compound's interaction with cellular targets, improving its therapeutic efficacy .
Synthesis and Characterization
A study conducted on related benzothiazole derivatives involved synthesizing various halogen-substituted hydrazides and evaluating their structural properties through X-ray crystallography. The findings revealed that these compounds exhibited unique supramolecular arrangements driven by hydrogen bonding and π-π interactions, which could influence their biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of This compound to target proteins involved in bacterial resistance mechanisms. These studies indicated favorable interactions with active sites, suggesting potential as a lead compound for further development as an antibacterial agent .
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The phenylsulfonyl butanamide chain can modulate the compound’s solubility and stability, affecting its overall bioactivity.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
Sulfonamide vs.
Role of Hydroxyphenyl: The target’s phenolic hydroxyl group may confer antioxidant activity or improve solubility, contrasting with methyl or halogen substituents in analogs .
Biological Activity Trends : Benzothiazole-triazole hybrids () demonstrate significant antimicrobial activity, suggesting the target compound’s benzothiazole-hydroxyphenyl system could be optimized for similar applications .
Synthetic Flexibility : The use of sodium hydroxide-mediated cyclization () and azide substitution () highlights diverse strategies for modifying sulfonamide-linked scaffolds .
Biological Activity
The compound 4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide is a synthetic derivative that combines a benzenesulfonyl group with a benzothiazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents. The focus of this article is to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural features include:
- A benzenesulfonyl group that enhances solubility and bioactivity.
- A benzothiazole moiety known for its pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antitumor activity : Compounds with similar structures have shown potential in inhibiting tumor cell proliferation.
- Antimicrobial properties : Related compounds have demonstrated effectiveness against a range of bacterial strains.
Table 1: Comparison of Biological Activities
| Compound Name | Notable Activities | Mechanism of Action |
|---|---|---|
| This compound | Potential antitumor and antimicrobial effects | Interaction with DNA and inhibition of cell proliferation |
| Benzothiazole derivatives | Antimicrobial and antifungal | Disruption of cellular membranes |
| Sulfonamide derivatives | Analgesic and anti-inflammatory | Inhibition of enzyme activity (e.g., COX enzymes) |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor effects of related benzothiazole compounds, revealing significant inhibition of cancer cell lines (e.g., breast and colon cancer) in vitro. The compounds induced apoptosis and cell cycle arrest, suggesting a mechanism involving DNA interaction and disruption of cellular processes .
- Antimicrobial Effects : Research on sulfonamide derivatives indicated that they possess broad-spectrum antimicrobial properties. The mechanism often involves interference with bacterial folate synthesis, which is critical for DNA synthesis .
- Cardiovascular Effects : Another study investigated the impact of benzenesulfonamide derivatives on coronary resistance using isolated rat heart models. Results showed that certain derivatives could significantly decrease perfusion pressure, indicating potential cardiovascular benefits .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like COX, leading to reduced inflammation and pain.
- DNA Binding : Many benzothiazole derivatives exhibit strong binding affinity to DNA, disrupting replication processes in cancer cells.
- Calcium Channel Interaction : Some studies suggest that sulfonamide compounds may modulate calcium channels, affecting vascular resistance and blood pressure regulation .
Q & A
Basic: What are the recommended synthetic strategies for preparing 4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzothiazole and benzenesulfonyl precursors. Key steps include:
- Amide bond formation between the benzenesulfonyl butanoic acid derivative and the benzothiazolyl-hydroxyphenyl amine intermediate under coupling agents like EDCI/HOBt .
- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions to enhance reaction efficiency .
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate the final product, with yields typically ranging from 40–65% .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) during synthesis be resolved?
Contradictions in NMR or mass spectrometry data often arise from:
- Tautomerism in benzothiazole derivatives , leading to variable proton environments. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
- Impurity peaks from incomplete purification : Re-analyze intermediates with TLC and repeat purification steps .
- Solvent-dependent shifts : Compare spectra acquired in deuterated DMSO versus CDCl₃ to isolate solvent effects .
Basic: What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and detect tautomerism in the benzothiazole ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect isotopic patterns from sulfur or chlorine .
- HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., thermal, pH) .
Advanced: How does structural modification of the benzothiazole moiety influence bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., 6-nitro or 6-fluoro) on benzothiazole enhance antibacterial activity by increasing electrophilicity and target binding .
- Hydroxyphenyl positioning : The 4-hydroxyphenyl group improves solubility and hydrogen-bonding interactions with enzymes like Mycobacterium tuberculosis enoyl reductase .
- SAR studies : Compare IC₅₀ values of analogs with varying substituents using in vitro assays (e.g., MIC against S. aureus) .
Basic: What are the primary biological targets or pathways studied for this compound?
- Antibacterial activity : Targets Gram-positive bacteria (e.g., S. aureus) by inhibiting cell wall synthesis enzymes .
- Anticancer potential : Preliminary studies suggest interaction with topoisomerase II or tubulin polymerization pathways, though mechanistic validation is ongoing .
- Enzyme inhibition : Benzenesulfonyl groups may inhibit carbonic anhydrase isoforms, similar to related sulfonamide derivatives .
Advanced: How can researchers optimize reaction conditions to improve yield?
- Temperature control : Maintain 60–80°C during amide coupling to prevent side reactions .
- Catalyst screening : Test alternatives to EDCI, such as DCC or HATU, to enhance coupling efficiency .
- Solvent polarity : Use DMF for polar intermediates and switch to THF for non-polar steps to reduce byproducts .
Basic: What stability considerations are critical for storing this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzothiazole ring .
- Moisture control : Use desiccants to avoid hydrolysis of the sulfonamide group .
- Long-term stability : Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life .
Advanced: How can computational methods aid in studying its mechanism of action?
- Molecular docking : Simulate binding to targets like M. tuberculosis KasA using AutoDock Vina .
- DFT calculations : Predict reactive sites (e.g., sulfonamide sulfur) for electrophilic attack .
- MD simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments .
Basic: What are the toxicity profiles observed in preliminary studies?
- In vitro cytotoxicity : IC₅₀ > 50 µM in HEK293 cells, suggesting low acute toxicity .
- Hepatotoxicity risk : Monitor ALT/AST levels in hepatic cell lines due to sulfonamide metabolism .
- Mutagenicity : Ames test-negative for TA98 and TA100 strains at ≤100 µg/plate .
Advanced: How can contradictory bioactivity data between assays be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
